

physicochemical properties of 7-Oxooxepane-4-carboxylic acid

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Compound of Interest

Compound Name: 7-Oxooxepane-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Oxooxepane-4-carboxylic Acid**

Abstract

7-Oxooxepane-4-carboxylic acid (CAS No. 485817-06-9) is a bifunctional heterocyclic compound featuring a seven-membered oxepane ring, a lactone (cyclic ester), and a carboxylic acid moiety.^{[1][2]} This unique structural combination imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and synthetic organic chemistry. Understanding these properties is paramount for its application in drug design, where factors such as solubility, acidity, and stability directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the core physicochemical attributes of **7-Oxooxepane-4-carboxylic acid**, details robust experimental protocols for their determination, and discusses the implications of these properties within the context of drug development.

Molecular Structure and Core Properties

7-Oxooxepane-4-carboxylic acid is systematically named 7-oxo-4-oxepanecarboxylic acid.^[1] Its structure consists of a seven-membered ring containing one oxygen atom (an oxepane), with a ketone group at the 7-position and a carboxylic acid substituent at the 4-position. The ketone group is part of a cyclic ester, classifying the molecule as a lactone, specifically an ϵ -lactone.^{[1][3]} This arrangement of functional groups—a hydrophilic carboxylic acid and a polar lactone/ketone system—governs its behavior in both aqueous and organic environments.

Table 1: Core Physicochemical Properties of 7-Oxooxepane-4-carboxylic acid

Property	Value	Source
CAS Number	485817-06-9	[2]
Molecular Formula	C ₇ H ₁₀ O ₄	[1][2]
Molecular Weight	158.15 g/mol	[1][2]
pKa (predicted)	~4-5	[4]
Melting Point	Not specified; expected to be a solid at room temperature.	[5][6]
Boiling Point	Not specified; expected to be high due to hydrogen bonding.	[5][6]
Solubility	Predicted to have moderate water solubility, increasing significantly in basic pH. Soluble in polar organic solvents.	[5][7]

In-Depth Analysis of Physicochemical Characteristics

Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological systems and for formulation. The structure of **7-Oxooxepane-4-carboxylic acid** suggests a nuanced solubility profile.

- Aqueous Solubility:** The molecule possesses multiple polar functional groups capable of hydrogen bonding with water: the carboxylic acid, the ether oxygen, and the ketone/lactone carbonyl group. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon backbone grows.[5] With a seven-carbon framework, this compound is expected to be moderately soluble in neutral water.

- **pH-Dependent Solubility:** The carboxylic acid moiety is the dominant factor in its pH-dependent solubility. In acidic solutions ($\text{pH} < \text{pKa}$), the carboxylic acid will be protonated and neutral, limiting its aqueous solubility. In basic solutions ($\text{pH} > \text{pKa}$), the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt.^[8] Therefore, its solubility will be significantly enhanced in aqueous solutions of sodium hydroxide or sodium bicarbonate.^{[7][9][10]}
- **Organic Solvent Solubility:** The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and ethyl acetate, which can effectively solvate its polar groups.^{[5][11]}

Caption: Logical workflow for determining the acid-base properties and solubility of the title compound.

Acidity and pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For **7-Oxooxepane-4-carboxylic acid**, the acidic proton is that of the carboxyl group. The pKa value is expected to be in the typical range for aliphatic carboxylic acids, approximately 4 to 5.^[4] This value is critical for predicting the charge state of the molecule at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with target receptors. At a physiological pH of 7.4, the carboxylic acid will be predominantly in its deprotonated, anionic carboxylate form.

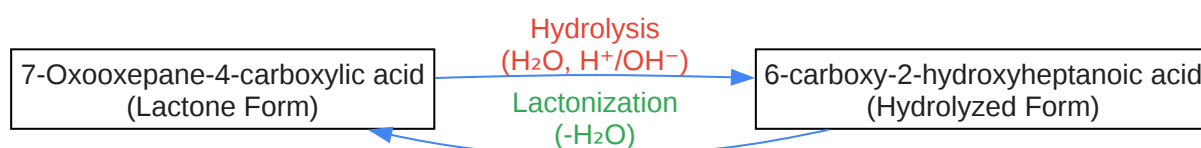
Melting and Boiling Points

Specific experimental values for the melting and boiling points are not readily available in the literature. However, based on its structure, we can make informed predictions. Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers in the solid and liquid states.^[12] This leads to significantly higher melting and boiling points compared to other organic molecules of similar molecular weight.^{[5][6]} It is expected to be a solid at room temperature with a relatively high boiling point.

Chemical Stability and Reactivity

A key feature of this molecule is the ϵ -lactone ring. Lactones, as cyclic esters, are susceptible to hydrolysis. This reaction is reversible and can be catalyzed by both acid and base.^{[3][13][14]}

Under basic conditions (e.g., aqueous NaOH), the lactone will readily hydrolyze to open the ring, forming the corresponding sodium salt of 6-hydroxy-heptanedioic acid. This transformation is important to consider in formulation, storage, and during metabolic studies, as it can affect the bioavailability and efficacy of lactone-containing drugs.[13][15]



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Caption: Equilibrium between the lactone and its ring-opened hydrolyzed form.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are standardized, self-validating protocols for determining the key physicochemical properties.

Protocol for Solubility Determination

This protocol establishes solubility in key solvents relevant to pharmaceutical development.

- Preparation: Prepare separate, small, dry test tubes.
- Sample Addition: Add approximately 25 mg of **7-Oxooxepane-4-carboxylic acid** to each test tube.[9]
- Solvent Addition:
 - To the first tube, add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. Observe for complete dissolution.[10]
 - To a second tube, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking as before.[10]

- To a third tube, add 0.75 mL of 5% aqueous NaHCO_3 solution in portions, shaking and observing for any effervescence (CO_2 evolution), which indicates an acid stronger than carbonic acid.[\[7\]](#)[\[9\]](#)
- To subsequent tubes, test solubility in 1 mL of organic solvents such as ethanol, DMSO, and ethyl acetate.
- Observation and Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent. Solubility in NaOH or NaHCO_3 indicates an acidic functional group.[\[10\]](#)

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[\[16\]](#)

- Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of carbonate-free deionized water. A co-solvent like methanol may be used if water solubility is limited, though this will yield an apparent pKa specific to that solvent mixture.[\[16\]](#)
- Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the electrode and a micro-stir bar into the sample solution.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) added in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[\[16\]](#) The equivalence point is identified as the inflection point of the titration curve.

Protocol for Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid organic compound.[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to introduce a small amount (1-2 mm height) of the compound. Tap the sealed end of the tube on a hard surface to pack the sample tightly at the bottom.[\[19\]](#)[\[20\]](#)
- **Measurement:** Place the capillary tube into a melting point apparatus.[\[18\]](#)
- **Heating and Observation:** Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[\[20\]](#)
- **Recording:** Record the temperature range from the point at which the first drop of liquid appears (T1) to the temperature at which the entire sample has melted into a clear liquid (T2).[\[19\]](#) A pure compound will have a sharp melting range of 0.5-1.0°C.[\[19\]](#)

Relevance and Implications in Drug Development

The physicochemical properties of **7-Oxooxepane-4-carboxylic acid** are not merely academic data points; they are critical predictors of its behavior as a potential drug candidate or scaffold.

- **ADME Profile:** Solubility, pKa, and stability are foundational to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability. The pKa determines the charge state, influencing membrane permeability and plasma protein binding.[\[21\]](#)
- **Target Interaction:** The carboxylic acid group is a common pharmacophore found in over 450 marketed drugs, often acting as a key hydrogen bond donor/acceptor or forming ionic interactions with biological targets.[\[22\]](#)[\[23\]](#)
- **Metabolic Stability:** While essential, the carboxylic acid moiety can be a liability, leading to rapid metabolic clearance or poor membrane permeability.[\[21\]](#)[\[24\]](#) The lactone ring is also a site of potential metabolic hydrolysis.[\[13\]](#)[\[14\]](#) Understanding these liabilities allows medicinal chemists to design bioisosteres—functional group replacements that retain biological activity while improving physicochemical or pharmacokinetic properties.[\[22\]](#)[\[24\]](#)

In conclusion, a thorough characterization of **7-Oxooxepane-4-carboxylic acid's** physicochemical properties provides the essential foundation for its rational application in the

design and development of new therapeutic agents.

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